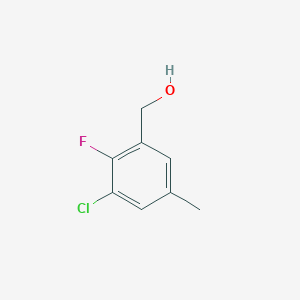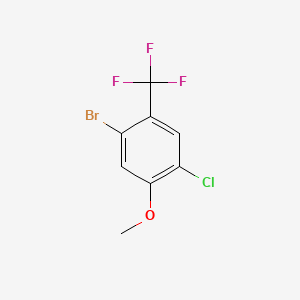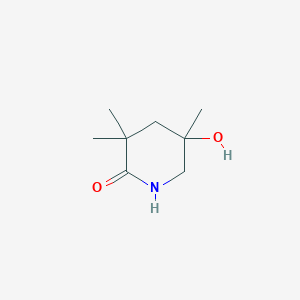
3-Chloro-2-fluoro-5-methylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-methylbenzyl alcohol, also known by its IUPAC name (2-chloro-3-fluoro-5-methylphenyl)methanol, is an organic compound with the molecular formula C8H8ClFO. This compound is a benzyl alcohol derivative, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-fluoro-5-methylbenzyl chloride with a hydroxide ion source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.
Another method involves the reduction of 3-chloro-2-fluoro-5-methylbenzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic hydrogenation of the corresponding benzaldehyde or benzyl chloride derivatives is often employed to achieve high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or diethyl ether.
Substitution: Nucleophiles like NH3, RSH in polar solvents.
Major Products
Oxidation: 3-Chloro-2-fluoro-5-methylbenzaldehyde, 3-Chloro-2-fluoro-5-methylbenzoic acid.
Reduction: 3-Chloro-2-fluoro-5-methylbenzylamine.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-5-methylbenzyl alcohol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving benzyl alcohol derivatives.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-fluoro-5-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
- 3-Chloro-2-methylbenzyl alcohol
- 3-Fluoro-5-methylbenzyl alcohol
Uniqueness
3-Chloro-2-fluoro-5-methylbenzyl alcohol is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H8ClFO |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
(3-chloro-2-fluoro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
RZQNIJIBDONELC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)






![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid](/img/structure/B14768401.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14768402.png)
![(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one](/img/structure/B14768416.png)

